

An In-depth Technical Guide to 5-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-6-methylpyrimidin-4-amine

Cat. No.: B577085

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methylpyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, appearing in numerous biologically active compounds and FDA-approved drugs. The presence of a chloro substituent provides a reactive handle for further functionalization, making **5-Chloro-6-methylpyrimidin-4-amine** a versatile building block for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, and its reactivity profile.

Chemical Identity

- IUPAC Name: **5-chloro-6-methylpyrimidin-4-amine**[\[1\]](#)
- CAS Number: 13040-89-6[\[1\]](#)
- Molecular Formula: C₅H₆ClN₃[\[1\]](#)
- Synonyms:
 - 4-Pyrimidinamine, 5-chloro-6-methyl-[\[1\]](#)

- 4-Amino-5-chloro-6-methylpyrimidine
- MFCD09837292[1]
- Pyrimidine, 4-amino-5-chloro-6-methyl- (7Cl,8Cl)[1]
- SCHEMBL3036614[1]
- DTXSID10656517[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **5-Chloro-6-methylpyrimidin-4-amine**.

Property	Value	Source
Molecular Weight	143.57 g/mol	[1]
XLogP3	0.9	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	0	[1]
Exact Mass	143.0250249 Da	[1]
Monoisotopic Mass	143.0250249 Da	[1]
Topological Polar Surface Area	51.8 Å ²	[1]
Heavy Atom Count	9	[1]

Experimental Protocols

Synthesis of 5-Chloro-6-methylpyrimidin-4-amine

The following protocol describes a representative synthesis of **5-Chloro-6-methylpyrimidin-4-amine** from 4-amino-6-methylpyrimidin-5-ol. This method involves the chlorination of the

hydroxyl group using a suitable chlorinating agent like phosphorus oxychloride.

Materials:

- 4-amino-6-methylpyrimidin-5-ol
- Phosphorus oxychloride (POCl_3)
- Toluene (anhydrous)
- Ice
- Saturated sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Stirring plate and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

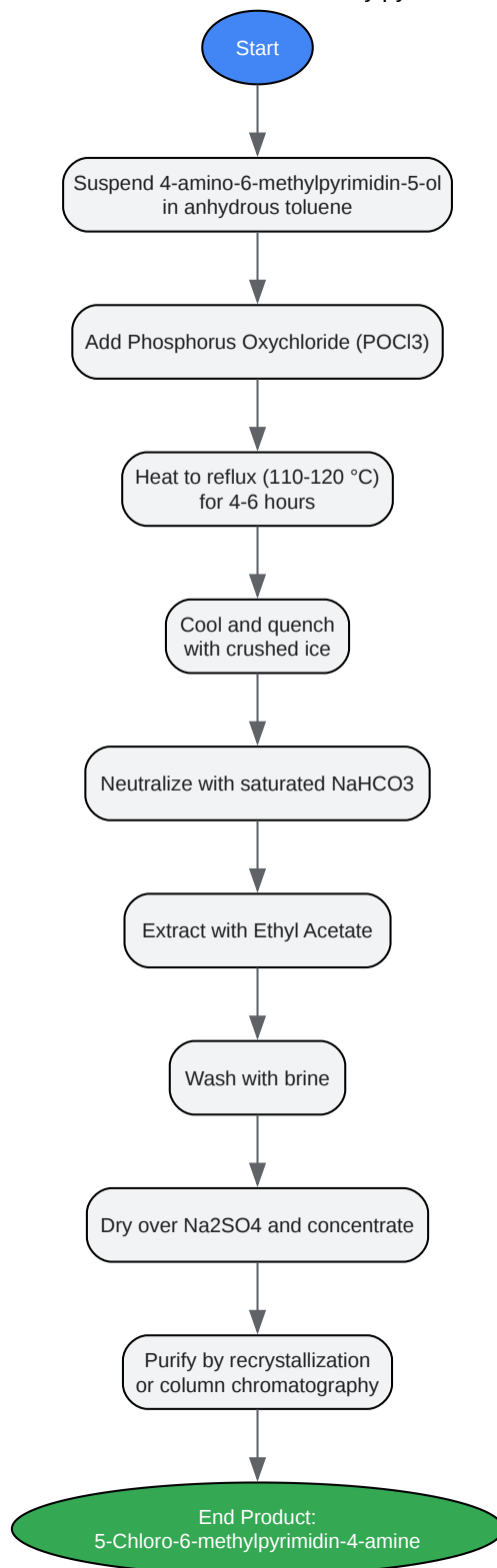
- **Reaction Setup:** In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-amino-6-methylpyrimidin-5-ol (1 equivalent) in anhydrous toluene.

- **Addition of Chlorinating Agent:** To the stirred suspension, slowly add phosphorus oxychloride (2-3 equivalents) at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
- **Neutralization:** Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH of the aqueous layer is approximately 7-8.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- **Washing:** Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude **5-Chloro-6-methylpyrimidin-4-amine** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Experimental Workflow for the Synthesis of 5-Chloro-6-methylpyrimidin-4-amine

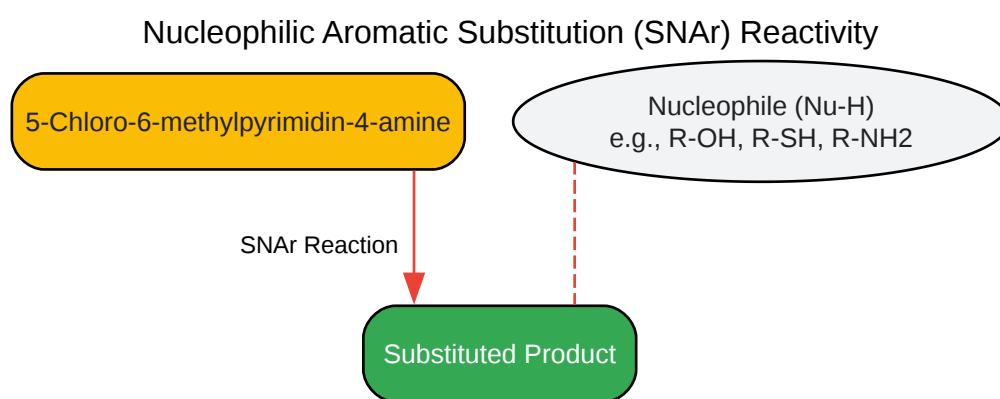
Synthesis Workflow of 5-Chloro-6-methylpyrimidin-4-amine

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **5-Chloro-6-methylpyrimidin-4-amine**.

Reactivity of 5-Chloro-6-methylpyrimidin-4-amine

The chloro group at the 5-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (S_NAr). This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide range of functional groups. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles.[2]



[Click to download full resolution via product page](#)

Caption: A diagram illustrating the general reactivity of **5-Chloro-6-methylpyrimidin-4-amine** in nucleophilic aromatic substitution reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-6-methylpyrimidin-4-amine | C₅H₆ClN₃ | CID 43829403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloro-6-methylpyrimidin-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577085#iupac-name-and-synonyms-for-5-chloro-6-methylpyrimidin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com